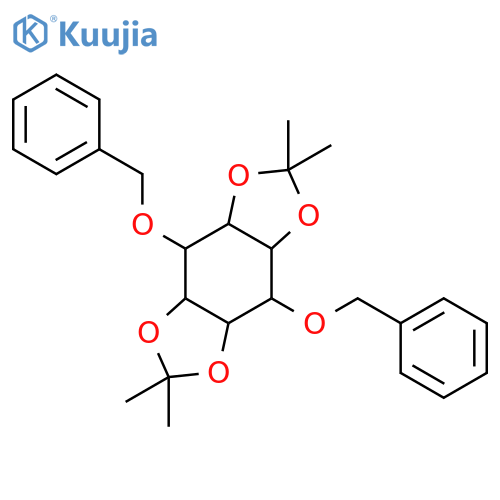Cas no 98974-90-4 (myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-)

98974-90-4 structure
商品名:myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-
myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-
- AGN-PC-00OIKG
- DL-1,2:4,5-BIS-O-(1-METHYLETHYLIDENE)-3,6-BIS-O-(PHENYLMETHYL)-MYO-INOSITOL
- DTXSID20553422
- 98974-90-4
- 4,8-Bis(benzyloxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole
- DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol
-
- インチ: InChI=1S/C26H32O6/c1-25(2)29-21-19(27-15-17-11-7-5-8-12-17)23-24(32-26(3,4)31-23)20(22(21)30-25)28-16-18-13-9-6-10-14-18/h5-14,19-24H,15-16H2,1-4H3
- InChIKey: GVSFMNAITONPJR-UHFFFAOYSA-N
- ほほえんだ: CC1(OC2C(O1)C(C3C(C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C
計算された属性
- せいみつぶんしりょう: 440.21988874g/mol
- どういたいしつりょう: 440.21988874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 55.4Ų
myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673109-100mg |
4,8-Bis(benzyloxy)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole) |
98974-90-4 | 98% | 100mg |
¥1150.00 | 2024-04-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673109-1g |
4,8-Bis(benzyloxy)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole) |
98974-90-4 | 98% | 1g |
¥3343.00 | 2024-04-23 |
myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)- 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
98974-90-4 (myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-) 関連製品
- 32647-67-9(Dibenzylidene sorbitol)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
